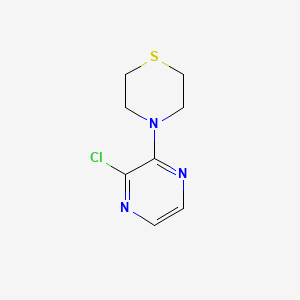
4-(3-Chloropyrazin-2-yl)thiomorpholine
Vue d'ensemble
Description
“4-(3-Chloropyrazin-2-yl)thiomorpholine” is a chemical compound with the molecular formula C8H10ClN3S and a molecular weight of 215.7 . It is also known by its IUPAC name, 4-(3-chloro-2-pyrazinyl)morpholine .
Synthesis Analysis
The synthesis of similar pyrazine-based compounds has been discussed in a paper . The synthesis of a compound started with the Suzuki–Miyaura coupling between (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine, affording an intermediate in 74% yield. Then, protection of the amine on pyrazine with di-tert-butyl dicarbonate gave the di-protected intermediate in 60% yield .Molecular Structure Analysis
The molecular structure of “4-(3-Chloropyrazin-2-yl)thiomorpholine” can be represented by the InChI code: 1S/C8H10ClN3O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 .Physical And Chemical Properties Analysis
The physical form of “4-(3-Chloropyrazin-2-yl)thiomorpholine” is liquid . More specific physical and chemical properties are not available from the search results.Applications De Recherche Scientifique
Synthesis and Biological Activities
Thiomorpholine derivatives have been extensively studied for their antimicrobial activities. For instance, the synthesis and antimicrobial activity of thiomorpholine derivatives, including the development of new bioactive molecules with less toxicity, indicate their significance in drug discovery and development processes (D. Kardile & N. Kalyane, 2010). Such studies highlight the potential of thiomorpholine derivatives in addressing microbial resistance by optimizing biological effects and ensuring consistent drug availability.
Pyrazine derivatives have also been synthesized for the evaluation of biological activities, indicating a broad interest in their potential applications. The synthesis of pyrazinoylmorpholine and related compounds (F. Uchimaru et al., 1971) suggests efforts to explore the chemical space around pyrazine for therapeutic and material science applications.
Medicinal Chemistry Applications
The preparation of novel bridged bicyclic thiomorpholines (Daniel P. Walker & D. J. Rogier, 2013) as potentially useful building blocks in medicinal chemistry research underscores the utility of thiomorpholine scaffolds in developing new therapeutic agents. These compounds, including analogues that have entered clinical trials, demonstrate the applicability of thiomorpholine derivatives in creating drugs with interesting biological profiles.
Chemical Synthesis and Characterization
Research on the synthesis of thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles (K. Battula et al., 2016) provides insights into the chemical versatility of thiomorpholine derivatives. These compounds were evaluated for their antimicrobial activity, further illustrating the chemical and biological significance of thiomorpholine in synthesizing compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
4-(3-chloropyrazin-2-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLXRFCAIOOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropyrazin-2-yl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466453.png)

![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)
![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)

![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466463.png)


![1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466468.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)